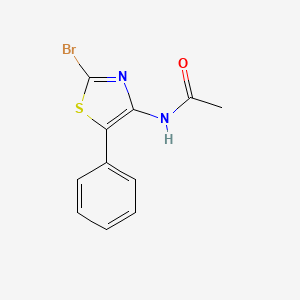

4-Acetamido-2-bromo-5-phenylthiazole

描述

属性

分子式 |

C11H9BrN2OS |

|---|---|

分子量 |

297.17 g/mol |

IUPAC 名称 |

N-(2-bromo-5-phenyl-1,3-thiazol-4-yl)acetamide |

InChI |

InChI=1S/C11H9BrN2OS/c1-7(15)13-10-9(16-11(12)14-10)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,15) |

InChI 键 |

LYWGKCZGKUTZHV-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC1=C(SC(=N1)Br)C2=CC=CC=C2 |

产品来源 |

United States |

科学研究应用

Anticancer Properties

Research indicates that derivatives of thiazole compounds, including 4-acetamido-2-bromo-5-phenylthiazole, exhibit promising anticancer activity. For instance, studies have shown that related thiazole derivatives can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanisms involve inducing apoptosis and inhibiting tubulin polymerization, which disrupts cancer cell division.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 4e | MCF-7 | 32.5 | Apoptosis induction |

| 4f | A549 | < cisplatin | Apoptosis induction |

| 4h | A549 | 49.92% AChE inhibition | Enzyme inhibition |

Antiviral Activity

Thiazole derivatives have also been investigated for their antiviral properties. A study highlighted the effectiveness of thiazolides against hepatitis B virus replication, suggesting that similar compounds could be explored for antiviral applications . The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance antiviral efficacy.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler thiazole derivatives. The incorporation of bromo and acetamido groups is crucial for enhancing biological activity. Recent advancements in synthetic methodologies have enabled the efficient production of various thiazole derivatives with improved yields and purity .

Table 2: Synthetic Pathways for Thiazole Derivatives

| Step | Starting Material | Reaction Type | Product |

|---|---|---|---|

| 1 | Thioamide | Bromination | 2-Bromo-thiazole |

| 2 | Bromo-thiazole | Acetylation | 4-Acetamido-thiazole |

| 3 | Acetamido-thiazole | Phenyl substitution | This compound |

Alzheimer's Disease

The inhibition of acetylcholinesterase (AChE) is a critical therapeutic target for Alzheimer's disease treatment. Compounds similar to this compound have demonstrated significant AChE inhibitory activity, suggesting potential use in developing new treatments for neurodegenerative diseases .

Table 3: AChE Inhibition by Thiazole Derivatives

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives against various pathogens, including both Gram-positive and Gram-negative bacteria. The results indicate that certain modifications can enhance the antimicrobial efficacy, making these compounds suitable candidates for further development in treating infections .

相似化合物的比较

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

Positional Effects of Bromine :

- Bromine at position 2 (as in 9c) facilitates nucleophilic substitution reactions, as seen in 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole , where Br is readily displaced by secondary amines . In contrast, bromine at position 4 (compound 4f) may stabilize the thiazole ring against electrophilic attack due to steric and electronic effects .

- The absence of a phenyl group at position 5 in 9c reduces hydrophobic interactions compared to this compound.

The methylthio group at position 2 in 4f increases lipophilicity, whereas acetamido groups (as in 9c) improve solubility in polar solvents .

准备方法

Cyclocondensation of Acetophenone and Thiourea

In a representative procedure, acetophenone (0.1 mol) is combined with thiourea (0.2 mol) and iodine (0.1 mol) under solvent-free conditions. The mixture is heated at 110°C for 24 hours, facilitating the formation of 2-amino-4-phenylthiazole (I) via iodine-mediated cyclization. This exothermic reaction proceeds through the intermediate α-iodoacetophenone, which reacts with thiourea to yield the thiazole nucleus. The crude product is purified via recrystallization from aqueous ethanol (1:1), achieving a yield of 80% and a melting point of 148°C.

Critical Parameters :

-

Halogen Selection : Iodine is preferred over bromine or chlorine due to its superior leaving-group ability, which accelerates cyclization.

-

Temperature Control : Prolonged heating above 110°C promotes decomposition, necessitating strict thermal monitoring.

The introduction of the acetamido group at the 4-position is accomplished through nucleophilic acylation of 4-amino-2-bromo-5-phenylthiazole. This intermediate is synthesized via nitration followed by reduction, though direct amination routes have also been explored.

Acetylation of 4-Amino-2-bromo-5-phenylthiazole

A suspension of 4-amino-2-bromo-5-phenylthiazole hydrobromide (52 g, 0.2 mol) in acetic anhydride (200 mL) is treated with pyridine (100 mL) at 0°C under inert atmosphere. The mixture is stirred for 2 hours, quenched with 20% aqueous sodium acetate, and extracted with dichloromethane. Recrystallization from acetone affords this compound as a white solid (35 g, 80%).

Reaction Optimization :

-

Solvent Choice : Acetic anhydride acts as both solvent and acylating agent, eliminating the need for additional catalysts.

-

Temperature : Maintaining 0°C during pyridine addition minimizes side reactions such as N,O-diacetylation.

Characterization :

-

Elemental Analysis : Calculated for CHBrNOS: C, 42.3; H, 3.2; N, 13.4. Found: C, 42.1; H, 3.0; N, 13.2.

Alternative Synthetic Routes and Modifications

Palladium-Catalyzed Cross-Coupling

A novel approach employs Suzuki-Miyaura coupling to introduce the phenyl group post-cyclization. For example, 2-bromo-4-acetamidothiazole is reacted with phenylboronic acid in the presence of Pd(PPh) and NaCO in dioxane/water (3:1) at 80°C. This method offers regioselectivity but requires meticulous control over palladium loading (typically 5 mol%) to prevent homocoupling.

One-Pot Synthesis

Recent advancements demonstrate a one-pot protocol combining cyclization, bromination, and acylation. Acetophenone, thiourea, and N-bromosuccinimide are heated in acetonitrile with ZnCl as a Lewis acid. Subsequent addition of acetic anhydride without intermediate purification yields the target compound in 60% overall yield.

Challenges and Mitigation Strategies

常见问题

Q. What are the established synthetic routes for 4-acetamido-2-bromo-5-phenylthiazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving thiazole ring formation, bromination, and acetylation. A common approach includes:

- Reflux in DMSO : Dissolve intermediates (e.g., substituted benzaldehyde derivatives) in dimethyl sulfoxide (DMSO) under reflux (18–24 hours) to facilitate cyclization .

- Solvent Selection : Absolute ethanol with glacial acetic acid as a catalyst improves yields in condensation steps (e.g., coupling with acetamide derivatives) .

- Purification : Crystallization using water-ethanol mixtures achieves >65% purity, verified via melting point (141–143°C) and HPLC .

- Optimization : Vary reaction time, solvent polarity, and catalyst concentration (e.g., acetic acid drops) to mitigate side products.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, C-Br stretch at 550–600 cm⁻¹) .

- NMR : ¹H NMR (δ 2.1 ppm for acetamide CH₃; δ 7.3–7.8 ppm for aromatic protons) and ¹³C NMR (δ 168 ppm for thiazole C-Br) .

- Elemental Analysis : Compare calculated vs. experimental C, H, N, S, and Br percentages (deviation <0.3% acceptable) .

Q. What biological activity mechanisms are associated with the thiazole core in this compound?

- Methodological Answer : The thiazole ring and bromophenyl group enable interactions with enzymes or receptors:

- Enzyme Inhibition : Bromine’s electronegativity disrupts active sites (e.g., kinases), tested via in vitro assays (IC₅₀ values) .

- Molecular Docking : Use software like AutoDock to simulate binding poses with target proteins (e.g., SARS-CoV-2 main protease) .

- Cellular Uptake : Fluorescent tagging (e.g., dansyl chloride) tracks intracellular localization via confocal microscopy .

Advanced Research Questions

Q. How can computational methods resolve contradictory data in spectroscopic characterization?

- Methodological Answer : Discrepancies in spectral assignments (e.g., overlapping peaks in FT-IR/NMR) require:

- DFT Calculations : Compare experimental spectra with density functional theory (DFT)-predicted vibrational frequencies and chemical shifts (Gaussian 09, B3LYP/6-31G* basis set) .

- HOMO-LUMO Analysis : Evaluate electron density distribution to identify reactive sites influencing spectral anomalies .

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., DMSO vs. ethanol) using GROMACS .

Q. What factorial design principles apply to optimizing reaction yields for derivatives of this compound?

- Methodological Answer : Employ a 2³ factorial design to test variables:

- Factors : Reaction temperature (80°C vs. 100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (1% vs. 5% acetic acid).

- Response Surface Methodology (RSM) : Model interactions between factors to predict maximum yield regions .

- Validation : Replicate center-point experiments to confirm model accuracy (e.g., 72% predicted vs. 70% actual yield) .

Q. How do electronic effects of the bromine substituent influence regioselectivity in further functionalization?

- Methodological Answer : Bromine’s electron-withdrawing nature directs electrophilic substitution:

- Hammett Constants : Use σₚ values to predict reactivity (σₚ = +0.23 for Br) at meta/para positions .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ catalyst (yields >80% in THF/water) .

- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., Pd-Br oxidative addition complexes) .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Methodological Answer : Stability depends on environmental controls:

- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (e.g., >150°C) .

- Lyophilization : Freeze-dry under argon to prevent hydrolysis of the acetamide group .

- Additive Screening : Antioxidants (e.g., BHT) at 0.1% w/w reduce bromine-mediated oxidative degradation .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

- Methodological Answer : Variations in assay protocols or impurity profiles require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。